

DSR-141562 Dosage for Rodent Behavioral Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: DSR-141562

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These application notes provide a comprehensive overview of the novel phosphodiesterase 1 (PDE1) inhibitor, **DSR-141562**, and its application in rodent behavioral studies, with a particular focus on models relevant to schizophrenia. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.

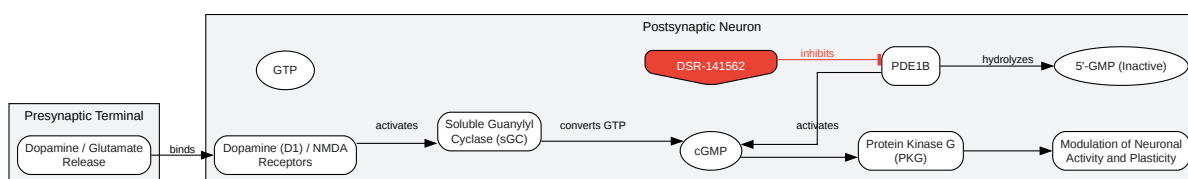
Introduction

DSR-141562 is a potent, orally available, and brain-penetrant inhibitor of phosphodiesterase 1 (PDE1), with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] PDE1B is a key enzyme in the regulation of cyclic nucleotide signaling pathways, specifically by hydrolyzing cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE1B, **DSR-141562** elevates intracellular levels of cGMP, which is believed to modulate dopaminergic and glutamatergic signal transduction.[1] Dysregulation of these neurotransmitter systems is strongly implicated in the pathophysiology of schizophrenia.[5][6][7][8] Preclinical studies have demonstrated the efficacy of **DSR-141562** in animal models of positive, negative, and cognitive symptoms associated with schizophrenia, highlighting its potential as a novel therapeutic agent.[1][2]

Mechanism of Action: Signaling Pathway

DSR-141562 acts by inhibiting the PDE1B enzyme. This inhibition prevents the breakdown of cGMP to its inactive form, 5'-GMP. The resulting increase in intracellular cGMP levels is

thought to modulate downstream signaling cascades within dopaminergic and glutamatergic pathways, which are crucial for cognitive function and emotional regulation.



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Proposed signaling pathway of **DSR-141562**.

Recommended Dosages for Rodent Behavioral Studies

The following tables summarize the effective oral dosages of **DSR-141562** in various rodent behavioral models as reported in the literature.

Table 1: **DSR-141562** Dosages in Rat Behavioral Models

Behavioral Model	Strain	Dose Range (mg/kg, p.o.)	Observed Effect	Citation
Methamphetamine-induced Hyperactivity	Not Specified	3 - 30	Potent inhibition of hyperlocomotion.	[1]
Catalepsy Assessment	Not Specified	1 - 100	No induction of catalepsy.	[1]
Phencyclidine-induced Novel Object Recognition Deficits	Not Specified	0.3 - 3	Reversal of cognitive deficits.	[1]

Table 2: **DSR-141562** Dosages in Mouse Behavioral Models

Behavioral Model	Strain	Dose Range (mg/kg, p.o.)	Observed Effect	Citation
Phencyclidine-induced Social Interaction Deficits	Not Specified	0.3 - 3	Reversal of social deficits.	[1]

Experimental Protocols

General Considerations

- Drug Preparation: **DSR-141562** is typically suspended in a vehicle such as a 0.5% methylcellulose solution for oral administration.
- Administration: Oral gavage (p.o.) is the standard route of administration.
- Acclimation: Animals should be acclimated to the testing room and handling procedures for a sufficient period before the experiment to minimize stress-induced variability.

Protocol 1: Assessment of Antipsychotic-like Activity (Methamphetamine-induced Hyperactivity in Rats)

Objective: To evaluate the efficacy of **DSR-141562** in reducing psychostimulant-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.

Materials:

- Male rats (e.g., Sprague-Dawley or Wistar)
- **DSR-141562**
- Methamphetamine hydrochloride
- Vehicle (e.g., 0.5% methylcellulose)
- Saline (0.9% NaCl)
- Open-field activity chambers equipped with infrared beams
- Oral gavage needles
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Habituation: Place rats individually into the open-field chambers and allow them to habituate for 60 minutes.
- **DSR-141562** Administration: Administer **DSR-141562** (3, 10, or 30 mg/kg, p.o.) or vehicle to the rats.
- Pre-treatment Period: Return the rats to their home cages for a pre-treatment period of 60 minutes.
- Methamphetamine Administration: Administer methamphetamine (1 mg/kg, i.p.) or saline to the rats.

- Locomotor Activity Recording: Immediately place the rats back into the open-field chambers and record their locomotor activity for 60-120 minutes.
- Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of **DSR-141562**-treated groups to the vehicle-treated, methamphetamine-stimulated group.

Protocol 2: Assessment of Extrapyramidal Side-Effects (Catalepsy in Rats)

Objective: To assess whether **DSR-141562** induces catalepsy, a common side-effect of typical antipsychotic drugs.

Materials:

- Male rats
- **DSR-141562**
- Vehicle
- Positive control (e.g., haloperidol)
- Catalepsy bar (a horizontal bar, approximately 0.9 cm in diameter, elevated 9-12 cm from the base)
- Stopwatch

Procedure:

- Drug Administration: Administer **DSR-141562** (1-100 mg/kg, p.o.), vehicle, or a positive control like haloperidol.
- Testing Time Points: Assess for catalepsy at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes).
- Catalepsy Assessment:

- Gently place the rat's forepaws on the elevated horizontal bar.
- Start the stopwatch immediately.
- Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
- A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is recorded as the cut-off time.
- Data Analysis: Compare the descent latencies across the different treatment groups. A significant increase in latency compared to the vehicle group indicates catalepsy.

Protocol 3: Assessment of Efficacy on Negative Symptoms (Social Interaction Deficits in Mice)

Objective: To evaluate the ability of **DSR-141562** to reverse social interaction deficits induced by the NMDA receptor antagonist phencyclidine (PCP), a model for the negative symptoms of schizophrenia.

Materials:

- Male mice (e.g., C57BL/6)
- **DSR-141562**
- Phencyclidine (PCP)
- Vehicle
- Social interaction arena (a novel, neutral cage)
- Video recording and analysis software

Procedure:

- PCP Treatment Regimen: Administer PCP (e.g., 10 mg/kg, i.p.) or saline once daily for 14 days to induce a social interaction deficit.

- Washout Period: Allow for a washout period of at least 7 days after the last PCP injection.
- **DSR-141562** Administration: On the test day, administer **DSR-141562** (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the test.
- Social Interaction Test:
 - House mice individually for a short period before the test.
 - Place two unfamiliar, weight-matched mice from different treatment groups into the social interaction arena.
 - Record the behavior of the pair for 10 minutes.
- Data Analysis: Score the total time spent in active social behaviors (e.g., sniffing, grooming, following). Compare the social interaction time of **DSR-141562**-treated, PCP-lesioned mice to vehicle-treated, PCP-lesioned mice.

Protocol 4: Assessment of Efficacy on Cognitive Deficits (Novel Object Recognition in Rats)

Objective: To assess the pro-cognitive effects of **DSR-141562** on memory deficits induced by PCP, a model for cognitive impairment associated with schizophrenia.

Materials:

- Male rats
- **DSR-141562**
- Phencyclidine (PCP)
- Vehicle
- Open-field arena (e.g., a square box, approximately 50x50x50 cm)
- Two sets of identical objects (e.g., two identical cubes, two identical pyramids) that are heavy enough not to be displaced by the rats.

- Video recording and analysis software

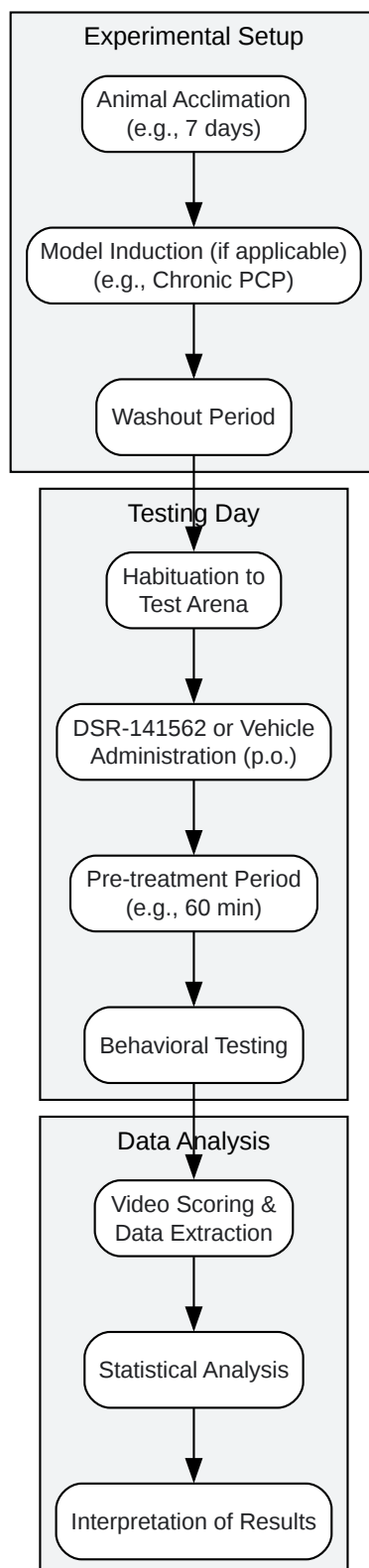
Procedure:

- PCP Treatment Regimen: Administer PCP (e.g., 5 mg/kg, i.p.) or saline twice daily for 7 days.
- Washout Period: Implement a 7-day washout period after the final PCP injection.
- Habituation: On the day before the test, allow each rat to explore the empty open-field arena for 5-10 minutes.
- **DSR-141562** Administration: On the test day, administer **DSR-141562** (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the familiarization phase.
- Familiarization Phase (Trial 1):
 - Place two identical objects in the arena.
 - Place a rat in the arena and allow it to explore the objects for 5 minutes.
 - Return the rat to its home cage.
- Inter-Trial Interval (ITI): A delay of 1 hour is typically used.
- Test Phase (Trial 2):
 - Replace one of the familiar objects with a novel object.
 - Place the same rat back in the arena and allow it to explore for 5 minutes.
- Data Analysis:
 - Measure the time spent exploring each object (sniffing or touching with the nose).
 - Calculate a discrimination index: $(\text{Time with novel object} - \text{Time with familiar object}) / (\text{Total exploration time})$.

- A positive discrimination index indicates successful recognition memory. Compare the indices across treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent behavioral study investigating the effects of **DSR-141562**.



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General experimental workflow for **DSR-141562** studies.

Conclusion

DSR-141562 demonstrates a promising preclinical profile with efficacy across multiple rodent models relevant to the symptom domains of schizophrenia. The dosages outlined in these notes provide a validated starting point for further research into the therapeutic potential of this novel PDE1B inhibitor. The detailed protocols offer a framework for conducting robust and reproducible behavioral experiments to further elucidate the pharmacological effects of **DSR-141562** and similar compounds.

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